N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group attached to a pyridine ring, a pyrrole moiety, and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of 6-cyclopropylpyridine, which can be achieved through cyclopropylation of a pyridine derivative.
Benzamide Formation: The next step is the formation of the benzamide moiety. This can be done by reacting 4-bromo-1H-pyrrole with benzoyl chloride under basic conditions to form 4-(1H-pyrrol-1-yl)benzamide.
Coupling Reaction: The final step involves coupling the 6-cyclopropylpyridine intermediate with the 4-(1H-pyrrol-1-yl)benzamide using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-((6-phenylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
- N-((6-methylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
- N-((6-ethylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
Uniqueness
N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-20(17-6-8-18(9-7-17)23-11-1-2-12-23)22-14-15-3-10-19(21-13-15)16-4-5-16/h1-3,6-13,16H,4-5,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPSYTNUWLOVSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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